1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a synthetic organic compound classified within the urea derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features, including a pyrazole ring and fluorinated phenyl groups. The presence of these groups may impart distinct chemical and biological properties, making it a subject of interest for researchers exploring new pharmacological agents.
The compound is synthesized through various methods that involve multiple reaction steps to construct the pyrazole framework and introduce the urea linkage. It falls under the category of pyrazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The classification of this compound as a urea derivative highlights its potential utility in drug design and development.
The synthesis of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea typically involves several key steps:
These steps can yield high purity products if optimized correctly, often achieving yields between 70% to 90% depending on reaction conditions and purification methods employed .
The molecular structure of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea can be described using its IUPAC name and molecular formula:
The compound features a central urea group flanked by a pyrazole ring and a difluorophenyl group, contributing to its unique properties. Structural analysis techniques such as X-ray crystallography can provide detailed insights into its three-dimensional conformation and spatial arrangement.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea in synthetic organic chemistry .
The mechanism of action for compounds like 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea often involves interactions with specific biological targets such as enzymes or receptors. The pyrazole ring may interact with active sites through hydrogen bonding or π-stacking interactions due to its aromatic nature.
Research has shown that such compounds can modulate pathways involved in inflammation or cancer progression by inhibiting specific enzymes or signaling pathways . Detailed studies on structure-activity relationships (SAR) help elucidate how modifications to the core structure affect biological activity.
The physical properties of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea include:
Chemical properties include stability under different pH conditions and thermal stability assessments through thermogravimetric analysis.
The potential applications of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea span several fields:
Research continues into optimizing its synthesis and enhancing its efficacy as a therapeutic agent .
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a synthetically engineered small molecule featuring a tripartite architecture: a 1-benzyl-3-methylpyrazole core, a urea linkage, and a 3,4-difluorophenyl terminal group. Its systematic IUPAC name is 1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea, with the molecular formula C₁₈H₁₆F₂N₄O (molecular weight: 342.35 g/mol). The pyrazole ring adopts a planar conformation, with the benzyl group at N1 enhancing lipophilicity and the methyl group at C3 providing steric stability. The urea moiety (–NH–C(=O)–NH–) creates two hydrogen-bond donor sites and one acceptor, crucial for target engagement. The 3,4-difluorophenyl group, with its meta and para fluorine substitutions, confers electron-withdrawing properties and metabolic resistance [3].
Table 1: Key Structural Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₁₆F₂N₄O |
Molecular Weight | 342.35 g/mol |
CAS Registry Number | 1448705-06-3 |
XLogP3 | 3.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
Aromatic Rings | 3 (pyrazole + benzene + difluorobenzene) |
Pyrazolyl-urea derivatives emerged as privileged scaffolds in the 2000s, combining the versatile pyrazole nucleus with the biologically active urea pharmacophore. Early work focused on pyrazole’s inherent bioactivity: anti-inflammatory drugs like celecoxib and antipyretics like antipyrine validated its pharmacological utility [1]. Concurrently, urea derivatives gained prominence for their ability to form multiple hydrogen bonds with biomolecular targets, particularly kinases and GPCRs. The strategic fusion of these motifs began with oncology and neuroscience applications. For instance, sorafenib—a diaryl urea inhibitor of Raf kinase—highlighted urea’s capacity for high-affinity kinase binding [7] [8]. This inspired scaffolds like N-(2,4-difluorophenyl)-N′-(pyrazol-4-yl)urea, which demonstrated potent anti-inflammatory effects. The evolution culminated in compounds like VU-0466551, where benzyl and difluorophenyl groups optimize target selectivity and brain penetration [3] [5].
Table 2: Evolution of Pyrazolyl-Urea Derivatives
Compound Class | Key Features | Therapeutic Application |
---|---|---|
Simple Pyrazolylureas | Unsubstituted pyrazole; Minimal fluorination | Anti-inflammatory prototypes |
Diaryl Pyrazolylureas | Aryl groups at C3/N1; Moderate fluorination | Kinase inhibition (e.g., Raf) |
Difluorophenyl-Benzyl Ureas | 3,4-Difluorophenyl; Benzyl N1-substitution | GIRK channel activation (CNS) |
Urea-based pharmacophores exhibit broad target promiscuity due to their dual hydrogen-bonding capacity and conformational flexibility. In 1-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea, the urea group enables:
The 3,4-difluorophenyl group is critical for optimizing binding affinity, metabolic stability, and lipophilicity:
Table 3: Impact of Fluorination on Pharmacological Properties
Fluorination Pattern | GIRK1/2 EC₅₀ (μM) | Metabolic Stability (t₁/₂) | LogP |
---|---|---|---|
None (Phenyl) | >10 | <30 min | 2.36 |
4-Fluoro | 1.97 | ~60 min | 2.87 |
3,4-Difluoro | 0.478 | >120 min | 3.3 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7